molecular formula C17H17N5O4 B5995964 ETHYL 5-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]METHYL}FURAN-2-CARBOXYLATE

ETHYL 5-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]METHYL}FURAN-2-CARBOXYLATE

Cat. No.: B5995964
M. Wt: 355.3 g/mol
InChI Key: NWFKWFMQVPKGLH-UHFFFAOYSA-N
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Description

ETHYL 5-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a tetrazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Amidation: The tetrazole derivative is then reacted with an appropriate amine to form the amide linkage.

    Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor.

    Esterification: Finally, the ethyl ester group is introduced via esterification of the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Carboxylic acids

Scientific Research Applications

ETHYL 5-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]METHYL}FURAN-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-{[2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDO]METHYL}FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylic acids, allowing it to participate in hydrogen bonding and ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[2-(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Acetamido]Methyl}Furan-2-Carboxylate
  • Ethyl 5-{[2-(5-Phenyl-2H-1,2,3,4-Tetrazol-2-yl)Acetamido]Methyl}Thiophene-2-Carboxylate

Uniqueness

This compound is unique due to the presence of both a furan ring and a tetrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-[[[2-(5-phenyltetrazol-2-yl)acetyl]amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-2-25-17(24)14-9-8-13(26-14)10-18-15(23)11-22-20-16(19-21-22)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFKWFMQVPKGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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